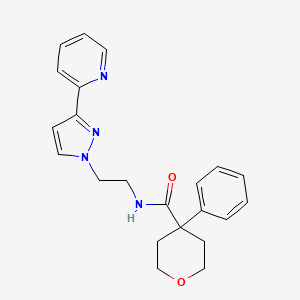

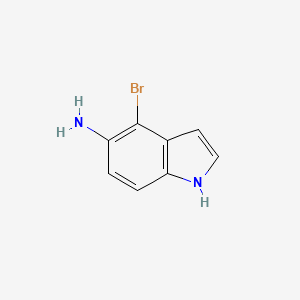

4-Bromo-1H-indol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-1H-indol-5-amine, also known as 5-Amino-4-bromo-1H-indole, is a compound with the molecular weight of 211.06 . It is a white to yellow solid at room temperature . This compound has been used in research and development .

Molecular Structure Analysis

Indole derivatives, including 4-Bromo-1H-indol-5-amine, are aromatic compounds that contain a benzenoid nucleus and have 10 π-electrons . This makes them aromatic in nature, similar to the benzene ring .Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The regiochemistry is usually as shown, except where R3 is an electron-withdrawing group, in which case a 4-substituted indole is the main product .Physical And Chemical Properties Analysis

4-Bromo-1H-indol-5-amine is a white to yellow solid at room temperature . It has a molecular weight of 211.06 .科学的研究の応用

Synthesis of Indole Derivatives

Indole derivatives, including 4-Bromo-1H-indol-5-amine, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in the treatment of various disorders .

Treatment of Cancer Cells

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . Their unique properties make them effective in combating various types of cancer cells .

Antimicrobial Applications

Indole derivatives have shown potential in combating microbes . This makes 4-Bromo-1H-indol-5-amine a potential candidate for the development of new antimicrobial drugs .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This wide range of biological activities makes 4-Bromo-1H-indol-5-amine a compound of interest in pharmaceutical research .

Development of Reversible/Irreversible Pan-HER Inhibitors

N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine has been discovered as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors . This suggests that 4-Bromo-1H-indol-5-amine could be used in the development of new drugs for the treatment of diseases related to the human epidermal growth factor receptor (HER).

Anti-HIV Applications

Indole derivatives, including 4-Bromo-1H-indol-5-amine, have shown potential as anti-HIV agents . This opens up possibilities for the use of 4-Bromo-1H-indol-5-amine in the development of new anti-HIV drugs .

将来の方向性

Indole derivatives, including 4-Bromo-1H-indol-5-amine, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

作用機序

Target of Action

4-Bromo-1H-indol-5-amine, like many indole derivatives, is known to interact with multiple receptors in the body .

Mode of Action

It is known that indole derivatives can interact with their targets in a variety of ways, leading to different biological effects . For instance, some indole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. For example, some indole derivatives have been found to exhibit antiviral activity, potentially by interfering with viral replication pathways . Other indole derivatives have shown anti-inflammatory and analgesic activities, suggesting they may influence inflammatory pathways . .

Result of Action

Given the diverse biological activities of indole derivatives, it is likely that 4-bromo-1h-indol-5-amine could have a range of effects at the molecular and cellular level . For instance, it may influence cell signaling pathways, enzyme activity, or receptor function .

特性

IUPAC Name |

4-bromo-1H-indol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHSDPBTUKCMCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2875680.png)

![3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2875687.png)

![3-Methoxy-1-azaspiro[4.4]nonane](/img/structure/B2875694.png)

![N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2875700.png)